5-(2-Oxo-2-phenylethyl)phenanthridinium
Description
5-(2-Oxo-2-phenylethyl)phenanthridinium is a phenanthridinium derivative featuring a 2-oxo-2-phenylethyl substituent at the 5-position of the heterocyclic core. Phenanthridinium compounds are characterized by their planar aromatic structure, which enables DNA intercalation, making them relevant in anticancer and antimicrobial research . The 2-oxo-2-phenylethyl group introduces steric and electronic modifications that influence binding affinity, selectivity, and biological activity.
Properties
Molecular Formula |
C21H16NO+ |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-phenanthridin-5-ium-5-yl-1-phenylethanone |
InChI |
InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1 |
InChI Key |
UWIOKYAIGKSWAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key phenanthridinium derivatives and their properties relative to 5-(2-Oxo-2-phenylethyl)phenanthridinium:
Key Findings
- DNA Binding Affinity : this compound’s bulky phenyl group may reduce intercalation efficiency compared to smaller substituents (e.g., methyl in 5-Methylphenanthridinium E), as steric hindrance limits deep DNA groove penetration . Ethidium bromide, with its simpler ethyl group, exhibits stronger intercalation due to minimal steric interference .
- Antitumor Activity : Phenanthridinium-bis-nucleobase conjugates demonstrate superior in vitro antitumor activity (e.g., against HeLa cells) compared to this compound, likely due to dual binding modes (intercalation + nucleobase pairing) .
- Synthetic Accessibility : Gold-catalyzed methods for 5-Methylphenanthridinium E (82% yield) are more efficient than multi-step syntheses required for this compound, which involves challenging ketone functionalization .
Toxicity and Selectivity
- This compound’s toxicity profile remains less characterized than pyridophenanthridinone analogs (e.g., pyridophenanthridinon derivatives), which show low in vivo toxicity in murine models due to metabolic stability from fused pyridine rings .
Notes
Substituent Effects : The 2-oxo-2-phenylethyl group’s electron-withdrawing nature may enhance oxidative stability but reduce solubility in aqueous media compared to alkyl-substituted analogs .
Synthetic Optimization : Transition-metal catalysis (e.g., gold) could improve the scalability of this compound derivatives, as demonstrated for related compounds .
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